Oxotripropoxyvanadium
Overview
Description
Oxotripropoxyvanadium(V) is a chemical compound with the molecular formula C9H23O4V . It is also known by other names such as Vanadium (V) oxytripropoxide .
Synthesis Analysis
The synthesis of Oxotripropoxyvanadium(V) or similar vanadium complexes has been reported in several studies . For instance, one study reported the synthesis and characterization of oxovanadium (IV) complexes with [NNO] donor ligands . The oxovanadium (IV) complexes were synthesized and characterized by ESI-HRMS, elemental (CHN) analysis, and spectroscopic (UV-Vis, IR, and EPR) techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of Oxotripropoxyvanadium(V) include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and isotope atom count .
Scientific Research Applications
Anticancer Properties in Neuroblastoma Cells
Oxidovanadium complexes, including Oxotripropoxyvanadium, have shown promising anticancer properties. A study demonstrated that hydrophobic forms of oxidovanadium complexes, when delivered using liposomes, exhibit effective cytotoxic and differentiating activities in neuroblastoma tumor cells. These complexes, including Oxotripropoxyvanadium, could be more stable and less toxic, suggesting potential applications in cancer treatment with increased efficacy and reduced side effects (Irving et al., 2020).
Potential in Melanoma Treatment
Vanadium compounds, which include Oxotripropoxyvanadium, have been researched for their anticancer activities, particularly against melanoma. A systematic review highlighted various vanadium-based compounds, including Oxotripropoxyvanadium, which demonstrated promising anticancer activities in different melanoma cell lines and in vivo studies. These findings point towards the potential of Oxotripropoxyvanadium in melanoma treatment (Amante, De Sousa-Coelho, & Aureliano, 2021).
Oxidation Catalysis
Oxotripropoxyvanadium, as part of the oxidovanadium complex family, is significant in oxidation catalysis. These complexes are utilized as catalysts or precursors for various oxidative catalytic reactions, including the oxidation of alkanes, alcohols, and alkenes. The efficiency of these catalytic systems in different reactions highlights the role of Oxotripropoxyvanadium in catalytic processes (Sutradhar, Martins, Silva, & Pombeiro, 2015).
Safety And Hazards
properties
IUPAC Name |
oxovanadium;propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-2-3-4;;/h3*4H,2-3H2,1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNANEOQLCKOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO.CCCO.CCCO.O=[V] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O4V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310554 | |
Record name | (T-4)-Oxotripropoxyvanadium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxotripropoxyvanadium | |
CAS RN |
1686-23-3 | |
Record name | Oxotripropoxyvanadium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (T-4)-Oxotripropoxyvanadium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxotripropoxyvanadium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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